Cas no 1533550-18-3 (4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid)

4-Amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid is a specialized amino acid derivative featuring a substituted imidazole moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to histidine and its potential role as a precursor or intermediate in the synthesis of biologically active molecules. The presence of both amino and carboxyl functional groups allows for versatile reactivity, making it suitable for peptide coupling or further derivatization. Its imidazole ring may confer metal-binding properties, useful in catalysis or coordination chemistry. The compound's stability and purity are critical for reproducible experimental outcomes in pharmaceutical and enzymatic studies.
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid structure
1533550-18-3 structure
商品名:4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
CAS番号:1533550-18-3
MF:C8H13N3O2
メガワット:183.207721471786
CID:5799596
PubChem ID:165793777

4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
    • EN300-1809833
    • 1533550-18-3
    • インチ: 1S/C8H13N3O2/c1-5-8(11-4-10-5)6(3-9)2-7(12)13/h4,6H,2-3,9H2,1H3,(H,10,11)(H,12,13)
    • InChIKey: ASLODJRNHVOOGP-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CN)C1=C(C)NC=N1)=O

計算された属性

  • せいみつぶんしりょう: 183.100776666g/mol
  • どういたいしつりょう: 183.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.2
  • トポロジー分子極性表面積: 92Ų

4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809833-0.05g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
0.05g
$1056.0 2023-09-19
Enamine
EN300-1809833-1.0g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
1g
$1256.0 2023-06-02
Enamine
EN300-1809833-5.0g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
5g
$3645.0 2023-06-02
Enamine
EN300-1809833-2.5g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
2.5g
$2464.0 2023-09-19
Enamine
EN300-1809833-0.5g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
0.5g
$1207.0 2023-09-19
Enamine
EN300-1809833-1g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
1g
$1256.0 2023-09-19
Enamine
EN300-1809833-5g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
5g
$3645.0 2023-09-19
Enamine
EN300-1809833-10.0g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
10g
$5405.0 2023-06-02
Enamine
EN300-1809833-0.1g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
0.1g
$1106.0 2023-09-19
Enamine
EN300-1809833-0.25g
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
1533550-18-3
0.25g
$1156.0 2023-09-19

4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 関連文献

4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acidに関する追加情報

Introduction to 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid (CAS No. 1533550-18-3)

4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid, identified by the Chemical Abstracts Service registry number 1533550-18-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This molecule, featuring a unique structural motif combining an amino acid-like backbone with an imidazole ring, exhibits promising properties that make it a valuable candidate for various applications in drug discovery and molecular biology.

The structural framework of 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid consists of a four-carbon chain terminated by an amino group, with an imidazole substituent attached at the third carbon position. The presence of the 4-methyl-1H-imidazol-5-yl moiety introduces a degree of rigidity and specific electronic characteristics to the molecule, which can be exploited in designing novel bioactive entities. This structural feature has been extensively studied for its potential role in modulating biological pathways and interactions.

In recent years, the compound has been explored in several cutting-edge research projects aimed at developing innovative therapeutic agents. Its dual functionality—combining both amino and carboxylic acid groups—makes it a versatile building block for synthesizing more complex molecules. Researchers have leveraged these properties to create derivatives with enhanced binding affinity and selectivity for target proteins.

One of the most compelling aspects of 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid is its potential application in the field of enzyme inhibition. Studies have demonstrated that structurally related compounds can act as potent inhibitors of various enzymes involved in metabolic and signaling pathways. The imidazole ring, in particular, has been shown to interact favorably with heme-containing enzymes, such as cytochrome P450s, which are crucial in drug metabolism and detoxification processes.

Moreover, the compound’s ability to form stable complexes with metal ions has opened up avenues for its use in metallodrug development. Metallo-drugs are gaining traction as next-generation therapeutics due to their unique mechanisms of action and improved pharmacokinetic profiles. The 4-methyl-1H-imidazol-5-yl group can coordinate with transition metals like copper or zinc, facilitating the design of metal-based therapeutic agents with targeted cytotoxicity.

Recent advancements in computational chemistry have further highlighted the significance of 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid as a scaffold for drug design. Molecular docking simulations have revealed that this compound can effectively bind to several disease-related targets, including kinases and transcription factors. These findings align well with experimental data obtained from high-throughput screening campaigns, underscoring its potential as a lead compound for further optimization.

The synthesis of 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid has also been refined through modern synthetic methodologies, ensuring high yields and purity levels suitable for preclinical studies. Techniques such as multi-step organic synthesis combined with chiral resolution have enabled researchers to produce enantiomerically pure forms of the compound, which is critical for evaluating its stereochemical specificity in biological systems.

In conclusion, 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid (CAS No. 1533550-18-3) represents a fascinating molecule with broad applications in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a promising candidate for future drug development initiatives. As research continues to uncover new therapeutic possibilities, this compound is likely to play an increasingly pivotal role in advancing medical science.

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